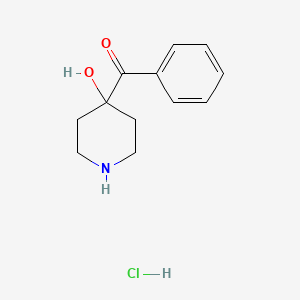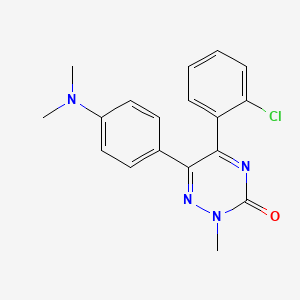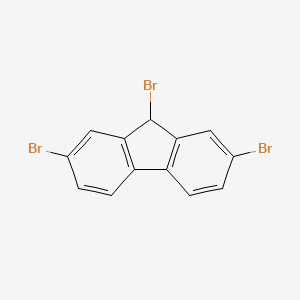![molecular formula C11H17N3O2 B13923011 3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an amino group at the sixth position, which is further substituted with a 2-amino-2-methylpropyl group. The carboxylic acid group is esterified with a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.
Amidation: The carboxylic acid group is converted to an amide by reacting with 2-amino-2-methylpropylamine under suitable conditions.
Esterification: The amide is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
化学反应分析
Types of Reactions
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
methyl 6-[(2-amino-2-methylpropyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,12)7-14-9-5-4-8(6-13-9)10(15)16-3/h4-6H,7,12H2,1-3H3,(H,13,14) |
InChI 键 |
NZWILCCSYGPYRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC1=NC=C(C=C1)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)

![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)

![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)


![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)

